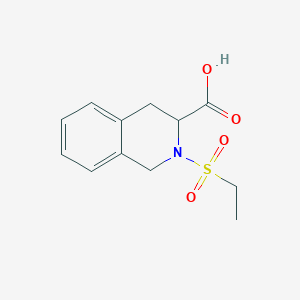
2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO4S and its molecular weight is 269.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of 2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are currently unknown. The compound belongs to the class of organic compounds known as organosulfonic acids These compounds contain the sulfonic acid group, which has the general structure RS(=O)2OH (R is not a hydrogen atom)
Mode of Action
Organosulfonic acids are known to be highly reactive and can participate in a variety of chemical reactions . The specific interactions of this compound with its targets and the resulting changes would depend on the nature of these targets.
Biochemical Pathways
Organosulfonic acids can potentially affect a wide range of biochemical processes due to their reactivity . The downstream effects of these pathway alterations would depend on the specific targets and pathways involved.
Result of Action
Given its classification as an organosulfonic acid, it may potentially exert a variety of effects depending on its specific targets and the nature of its interactions with these targets .
生物活性
2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS No. 1212458-04-2) is a compound with significant potential in pharmacological applications. This article reviews the biological activity of this compound, focusing on its therapeutic effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₅NO₄S
- Molecular Weight : 269.32 g/mol
- Structure : The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities.
Research indicates that compounds within the tetrahydroisoquinoline class exhibit various biological activities through multiple mechanisms:
- PPAR Gamma Agonism : Some derivatives of tetrahydroisoquinoline have been identified as potent agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and lipid homeostasis. For instance, KY-021, a related compound, demonstrated an EC50 value of 11.8 nM in human PPARγ assays and showed efficacy in lowering plasma glucose and triglyceride levels in diabetic mouse models .
- Antioxidant Properties : Compounds similar to this compound have been shown to possess antioxidant properties, potentially reducing oxidative stress in cells and contributing to neuroprotective effects .
- Antimicrobial Activity : Preliminary studies suggest that tetrahydroisoquinoline derivatives exhibit moderate antimicrobial activity against various pathogens. The structure’s ability to interact with bacterial membranes may enhance its efficacy as an antimicrobial agent .
Case Studies
- Diabetes Management : A study involving the administration of KY-021 (a derivative) at doses ranging from 0.3 to 3 mg/kg/day for six days showed significant improvements in oral glucose tolerance and reductions in plasma triglycerides in Zucker fatty rats . This suggests that similar compounds could be explored for diabetes treatment.
- Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects of tetrahydroisoquinoline derivatives on cancer cell lines revealed promising results. The compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating potential for cancer therapeutic development .
Data Summary
属性
IUPAC Name |
2-ethylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-2-18(16,17)13-8-10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,11H,2,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCFVNOTHMYLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC2=CC=CC=C2CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













